![molecular formula C16H20O4S2 B12514061 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate CAS No. 819079-72-6](/img/structure/B12514061.png)
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a hept-2-yn-1-yl group attached to a sulfanyl phenyl ring, which is further connected to a methanesulfonyl acetate group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and other scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a hept-2-yn-1-yl thiol reacts with a phenyl methanesulfonyl acetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted acetates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate
- 2-(2-Heptyn-1-ylsulfanyl)phenyl acetate
Uniqueness
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate is unique due to the presence of both the sulfanyl and methanesulfonyl acetate groups, which provide a combination of reactivity and stability not commonly found in similar compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various scientific applications.
Eigenschaften
CAS-Nummer |
819079-72-6 |
|---|---|
Molekularformel |
C16H20O4S2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(2-hept-2-ynylsulfanylphenyl) 2-methylsulfonylacetate |
InChI |
InChI=1S/C16H20O4S2/c1-3-4-5-6-9-12-21-15-11-8-7-10-14(15)20-16(17)13-22(2,18)19/h7-8,10-11H,3-5,12-13H2,1-2H3 |
InChI-Schlüssel |
OVCYZCAEMKQHDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
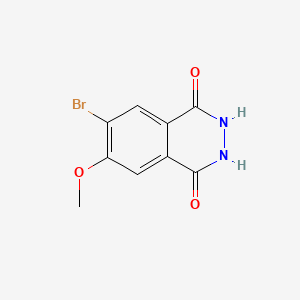
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
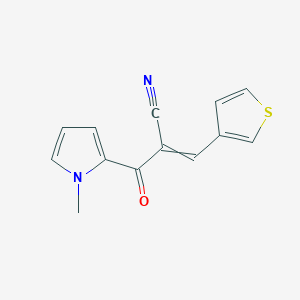
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)
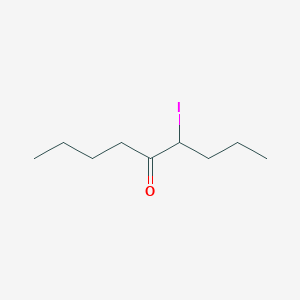
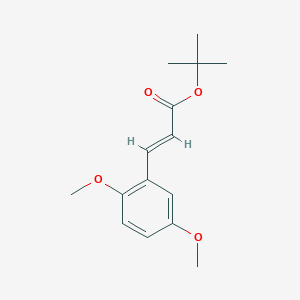
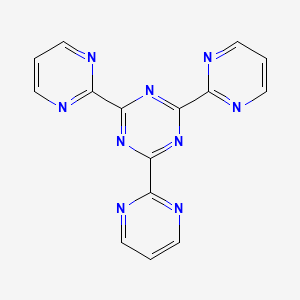
![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)
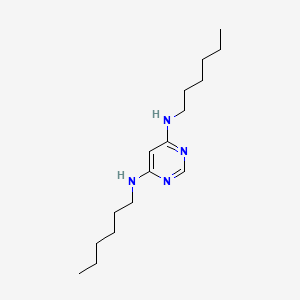
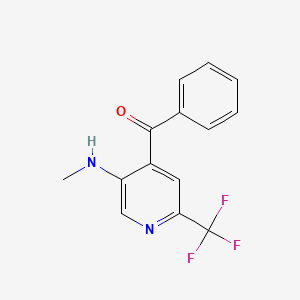
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)
